Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies such as flow microreactor systems can enhance the production process by providing better control over reaction conditions and improving the overall yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but contains a phenyl group instead of a dimethyl group.
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound lacks the dimethyl substitution on the piperidine ring.
Uniqueness
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is unique due to the presence of both the tert-butyl and dimethyl groups, which confer specific chemical properties and reactivity. These structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCXFFSINOVROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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